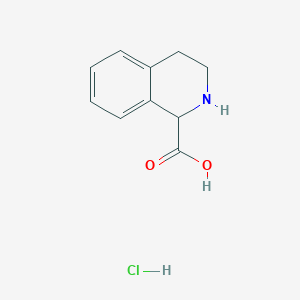

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic systems containing both nitrogen and carboxylic acid functionalities. The complete IUPAC name is designated as 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride, reflecting the hydrogenated isoquinoline core structure with the carboxylic acid group attached at position 1. This nomenclature specifically indicates the partial saturation of the isoquinoline ring system, where carbons 1, 2, 3, and 4 are in the tetrahydro state, distinguishing it from the fully aromatic isoquinoline parent compound.

The systematic classification places this compound within the broader category of tetrahydroisoquinoline derivatives, which are recognized as conformationally restricted analogues of phenethylamine and amphetamine structures. The compound belongs to the secondary amine class due to the nitrogen atom within the heterocyclic ring system, while simultaneously functioning as a carboxylic acid derivative. The hydrochloride salt formation represents a common pharmaceutical practice for improving water solubility and stability characteristics of basic nitrogen-containing compounds. Alternative nomenclature systems refer to this compound as 1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid hydrochloride, emphasizing the isoquinoline core with carboxylic acid substitution.

Molecular Formula and Weight Analysis

The molecular formula of this compound is definitively established as C₁₀H₁₂ClNO₂, incorporating the hydrochloride salt component within the overall molecular composition. The corresponding molecular weight is precisely calculated as 213.661 daltons, accounting for all constituent atoms including the chloride ion from the hydrochloride salt formation. This molecular weight represents a significant increase from the free base form, which exhibits the formula C₁₀H₁₁NO₂ with a molecular weight of 177.2 daltons.

The elemental composition analysis reveals a carbon content of approximately 56.2 percent, hydrogen content of 5.7 percent, nitrogen content of 6.6 percent, oxygen content of 15.0 percent, and chlorine content of 16.6 percent by mass. The presence of the hydrochloride salt significantly influences the overall polarity and solubility characteristics compared to the neutral carboxylic acid form. The molecular architecture encompasses ten carbon atoms forming the tetrahydroisoquinoline backbone and carboxylic acid group, eleven hydrogen atoms distributed across the ring system and functional groups, one nitrogen atom integrated within the heterocyclic structure, two oxygen atoms comprising the carboxylic acid functionality, and one chlorine atom from the hydrochloride salt formation.

Table 1: Molecular Composition Analysis

| Component | Formula | Molecular Weight (Da) | Percentage by Mass |

|---|---|---|---|

| Free Base | C₁₀H₁₁NO₂ | 177.2 | 82.9% |

| Hydrochloride | HCl | 36.461 | 17.1% |

| Total Compound | C₁₀H₁₂ClNO₂ | 213.661 | 100.0% |

Crystal Structure Determination via X-ray Diffraction Studies

While comprehensive X-ray diffraction studies specifically for this compound are limited in the available literature, related structural investigations on tetrahydroisoquinoline carboxylic acid derivatives provide valuable insights into the crystalline architecture. Studies on analogous compounds within this chemical family have demonstrated that the tetrahydroisoquinoline ring system adopts specific conformational preferences in the solid state, influenced by both intramolecular strain and intermolecular hydrogen bonding patterns.

X-ray diffraction analysis of similar tetrahydroisoquinoline-1-carboxylic acid systems reveals that the six-membered ring containing the nitrogen atom typically adopts a half-chair conformation, while the benzene ring maintains its planar aromatic character. The carboxylic acid group at position 1 generally exhibits coplanarity with the adjacent ring carbon, facilitating optimal orbital overlap and electronic delocalization. The hydrochloride salt formation introduces additional crystallographic complexity through ionic interactions between the protonated nitrogen center and the chloride counterion, creating extended hydrogen bonding networks that stabilize the crystal lattice structure.

The solid-state packing arrangements in tetrahydroisoquinoline carboxylic acid hydrochlorides typically feature layered structures where hydrophobic aromatic regions alternate with hydrophilic ionic domains containing the carboxylic acid and hydrochloride functionalities. These structural features contribute to the enhanced stability and defined melting point characteristics observed for the hydrochloride salt compared to the free base form. The crystallographic data suggests that intermolecular hydrogen bonding between carboxylic acid groups and water molecules of crystallization, when present, further stabilizes the crystal structure.

Conformational Analysis through NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial information about the solution-phase conformational behavior of this compound, revealing dynamic equilibria between different molecular conformations. The tetrahydroisoquinoline ring system exhibits characteristic flexibility, particularly in the six-membered nitrogen-containing ring, which can interconvert between multiple conformational states on the nuclear magnetic resonance timescale.

Proton nuclear magnetic resonance analysis typically reveals distinct chemical shift patterns for the aromatic protons of the benzene ring, appearing in the 7.0-7.5 parts per million region with characteristic coupling patterns reflecting the substitution pattern. The methylene protons adjacent to the nitrogen atom and those in the ring system exhibit complex multipicity due to conformational averaging and coupling interactions. The carboxylic acid proton, when observable, appears significantly downfield due to the electron-withdrawing nature of the carbonyl group and potential hydrogen bonding interactions.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional conformational insights through chemical shift analysis of the carbon framework. The carbonyl carbon of the carboxylic acid group typically resonates around 175-180 parts per million, while the aromatic carbons appear in the 120-140 parts per million region. The aliphatic carbons of the tetrahydroisoquinoline ring system show characteristic chemical shifts that reflect their electronic environment and conformational preferences. The conformational analysis suggests that the molecule exists as a rapidly equilibrating mixture of conformers in solution, with the overall molecular geometry influenced by both ring strain and electronic effects from the carboxylic acid substituent.

Tautomeric and Zwitterionic Forms in Solid State

The structural complexity of this compound extends to potential tautomeric equilibria and zwitterionic character, particularly relevant given the presence of both basic nitrogen and acidic carboxylic acid functionalities within the same molecule. In the solid state, the compound predominantly exists in its zwitterionic form due to intramolecular proton transfer from the carboxylic acid group to the nitrogen atom, creating a charged species with enhanced stability through electrostatic interactions.

The zwitterionic character becomes particularly pronounced in the hydrochloride salt form, where the nitrogen atom carries a positive charge from protonation by hydrochloric acid, while the carboxylic acid group may exist in either its neutral or ionized state depending on the specific crystalline environment. This dual ionic character contributes to the enhanced water solubility and altered pharmacokinetic properties compared to neutral analogues. The solid-state structure typically favors the zwitterionic form due to favorable lattice energy contributions from ionic interactions and hydrogen bonding networks.

Tautomeric considerations also encompass potential keto-enol equilibria involving the carboxylic acid functionality, although these equilibria are generally shifted strongly toward the carboxylic acid form under normal conditions. The presence of the electron-withdrawing tetrahydroisoquinoline system influences the acidity of the carboxylic acid group, potentially stabilizing the carboxylate anion form in appropriate environments. The overall tautomeric landscape is further complicated by the conformational flexibility of the tetrahydroisoquinoline ring system, which can adopt multiple geometries that differentially stabilize various tautomeric forms.

Table 2: Potential Ionic and Tautomeric Forms

| Form | Nitrogen State | Carboxylic Acid State | Predominant Conditions |

|---|---|---|---|

| Neutral | Unprotonated | Neutral COOH | Organic solvents, low pH |

| Zwitterionic | Protonated NH⁺ | Ionized COO⁻ | Aqueous solution, physiological pH |

| Hydrochloride Salt | Protonated NH⁺ | Neutral COOH | Solid state, acidic conditions |

| Fully Ionized | Protonated NH⁺ | Ionized COO⁻ | High pH aqueous conditions |

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPYPSNDPNMYIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974687 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5926-71-6 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pomeranz–Fritsch–Bobbitt Cyclization Combined with Petasis Reaction

A notable synthetic route involves the Petasis reaction followed by the Pomeranz–Fritsch–Bobbitt cyclization to construct the tetrahydroisoquinoline core with a carboxylic acid substituent at position 1. This method is particularly useful for preparing optically pure 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids.

- The Petasis reaction forms a morpholinone intermediate, which upon acid-catalyzed cyclization (Pomeranz–Fritsch–Bobbitt) yields the tetrahydroisoquinoline-1-carboxylic acid.

- This approach allows for stereoselective synthesis and has been applied to derivatives such as (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

- The method is advantageous for its simplicity and the ability to access chiral compounds relevant to natural product synthesis.

Reductive Cyclization of Ketoamides

Synthesis via Reduction and Cyclization of Ketoamides

Another approach involves the synthesis of 1,2,3,4-tetrahydroisoquinolines from ketoamide precursors:

- Ketoamides are reduced using sodium borohydride in methanol to form hydroxyamides with high yields (85–90%).

- Subsequent acid-catalyzed cyclization (e.g., with p-toluenesulfonic acid) leads to the formation of the tetrahydroisoquinoline ring system.

- This method allows for the preparation of both 1-monosubstituted and 1,1-disubstituted tetrahydroisoquinolines, providing structural diversity.

Lithiation-Carboxylation Route with Protection/Deprotection Steps

Multi-step Synthesis via Benzyl Protection, Lithiation, and Catalytic Hydrogenation

A detailed industrially applicable method for preparing 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride derivatives involves:

- Step 1: Benzyl Protection

- React 1,2,3,4-tetrahydroisoquinoline hydrochloride with benzyl bromide in the presence of potassium carbonate and DMF at 0 °C to obtain 2-benzyl-1,2,3,4-tetrahydroisoquinoline.

- Yield: ~86%

- Step 2: Lithiation and Carboxylation

- Treat the benzyl-protected intermediate with butyl lithium and carbon dioxide in tetrahydrofuran (THF) with TMEDA to introduce the carboxyl group at position 1.

- Isolate the 2-benzyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride.

- Step 3: Debenzylation

- Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol and acid conditions removes the benzyl protecting group, yielding the target this compound.

- Yield: ~91%, purity >99% by HPLC

This method is characterized by stable intermediates, high purity, and suitability for scale-up industrial production.

Biocatalytic and Enzymatic Resolution Methods

Enantiomerically Pure Synthesis via Biotransformations

- Enzymatic methods using D-amino acid oxidase and kinetic resolution have been developed to obtain enantiomerically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids.

- These methods provide high enantiomeric excess (>99%) and good isolated yields (82% for 1-carboxylic acid derivatives).

- Such biotransformations are valuable for producing chiral building blocks for pharmaceuticals.

Direct Cyclization from Amino Acid Precursors

Cyclization of Phenylalanine with Formaldehyde and Acid

- L-Phenylalanine reacts with formaldehyde and hydrochloric acid under heating (90–100 °C) to form 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

- After reaction completion (7 hours), the product precipitates and is isolated by filtration.

- The crude product is purified by dissolution in ethanol and precipitation with sodium hydroxide.

- Yield: ~97.5%

- This method is straightforward and uses inexpensive starting materials.

Summary Table of Preparation Methods

| Method | Key Steps | Yield (%) | Purity / Enantiomeric Excess | Notes |

|---|---|---|---|---|

| Petasis + Pomeranz–Fritsch–Bobbitt Cyclization | Petasis reaction → acid-catalyzed cyclization | Not specified | Optically pure possible | Suitable for chiral derivatives |

| Ketoamide Reduction + Cyclization | NaBH4 reduction → acid cyclization | 85–90 | Not specified | Versatile for substituted derivatives |

| Benzyl Protection + Lithiation + Hydrogenation | Protection → lithiation/carboxylation → debenzylation | 86 (prot.) / 91 (final) | >99% HPLC purity | Industrial scale, stable intermediates |

| Biocatalytic Resolution | Enzymatic oxidation and kinetic resolution | 82–99 | >99% ee | Produces enantiomerically pure products |

| Phenylalanine Cyclization | Formaldehyde + HCl cyclization | 97.5 | Not specified | Simple, cost-effective |

Detailed Research Findings and Notes

- The lithiation-carboxylation method with benzyl protection is well-documented in patent CN110724098A, providing a robust industrial route with detailed reaction conditions, including solvent volumes, temperatures, and purification steps.

- The Petasis and Pomeranz–Fritsch–Bobbitt approach is highlighted in recent literature for its stereoselectivity and applicability to natural product synthesis.

- Reduction of ketoamides followed by acid-catalyzed cyclization is a classical synthetic strategy that yields high purity products and allows for structural modifications.

- Biocatalytic methods offer a green chemistry alternative, enabling access to chiral tetrahydroisoquinoline carboxylic acids with excellent enantiomeric purity.

- Direct cyclization from amino acid precursors such as L-phenylalanine is a cost-effective and straightforward method, suitable for laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives. Catalytic hydrogenation using Pd/C is a typical method.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives. Reagents such as thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to an acid chloride, which can then react with nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

Substitution: Thionyl chloride (SOCl₂), alcohols, amines

Major Products

Oxidation: Isoquinoline derivatives

Reduction: Fully saturated isoquinoline derivatives

Substitution: Esters, amides, and other functionalized derivatives

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of 1,2,3,4-tetrahydroisoquinoline derivatives as antimalarial agents. A notable research effort identified several compounds from this class that demonstrated potent activity against Plasmodium falciparum, the causative agent of malaria. For instance, specific tetrahydroisoquinolone derivatives were synthesized and evaluated for their efficacy against resistant strains of malaria. The structure-activity relationship (SAR) studies indicated that modifications to the tetrahydroisoquinoline scaffold could enhance biological activity and selectivity against malaria parasites .

Neuroprotective Effects

The neuroprotective properties of tetrahydroisoquinoline derivatives have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity, potentially mitigating neurodegeneration. A review provided insights into various THIQ analogs' mechanisms of action and their structural modifications that enhance neuroprotective effects .

Synthetic Versatility

The compound serves as a versatile intermediate in organic synthesis. It can be transformed into various derivatives through established synthetic pathways, including acylation and peptide coupling techniques. For example, the synthesis of substituted tetrahydroisoquinoline derivatives using the Petasis three-component reaction has been documented, showcasing its utility in generating complex molecular architectures .

Building Block for Novel Compounds

Tetrahydroisoquinoline derivatives are increasingly being used as building blocks for synthesizing novel compounds with tailored biological activities. The ability to modify functional groups on the tetrahydroisoquinoline core allows chemists to explore a wide range of pharmacological profiles .

Case Study: Antimalarial Lead Optimization

In a hit-to-lead study focused on antimalarial activity, researchers synthesized a series of 1,2,3,4-tetrahydro-1-isoquinolone-4-carboxanilides. The lead optimization process revealed that specific substitutions on the carboxanilide moiety significantly enhanced potency against P. falciparum. The findings underscored the importance of systematic SAR studies in developing effective antimalarial agents from this compound class .

Case Study: Neuroprotective Screening

A study investigating the neuroprotective effects of tetrahydroisoquinoline derivatives involved screening various analogs for their ability to protect neuronal cells from oxidative stress. Results showed that certain substitutions on the tetrahydroisoquinoline scaffold improved cell viability in models of oxidative damage, highlighting its potential therapeutic application in neurodegenerative disorders .

Data Tables

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. For example, derivatives of this compound have been shown to inhibit the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is crucial in cancer immunotherapy .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected THIQ Derivatives

Role of Hydrochloride Salt

The hydrochloride salt form in the target compound significantly improves aqueous solubility compared to non-salt analogs like 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (CAS 74163-81-8) . This property is critical for formulation in parenteral or oral dosage forms .

Stereochemical Considerations

Enantiomeric differences, such as (1R)- vs. (1S)-configurations, profoundly affect biological activity. For example, (1S)-6-Fluoro-THIQ-1-carboxylic acid hydrochloride (CAS 2490314-47-9) exhibits distinct receptor selectivity compared to its (R)-isomer .

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride (THIQ-CA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of THIQ-CA, focusing on its antibacterial, anticancer, anti-inflammatory, and neuroprotective properties. The findings are supported by data tables and relevant case studies.

Structure-Activity Relationship (SAR)

The structure of THIQ-CA influences its biological activity. Variations in substitution patterns on the isoquinoline ring can lead to different pharmacological effects. The following table summarizes key structural features and their associated biological activities.

| Structural Feature | Biological Activity | Reference |

|---|---|---|

| Hydroxyl groups | Enhanced antibacterial activity | |

| Alkyl substitutions | Increased anti-cancer potency | |

| Carboxylic acid moiety | Anti-inflammatory effects |

Antibacterial Activity

THIQ-CA exhibits notable antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : THIQ-CA showed MIC values ranging from 40 to 50 µg/mL against Escherichia coli and Staphylococcus aureus.

- Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death.

Case Study

In a recent study, THIQ-CA derivatives were tested against resistant strains of bacteria. The results indicated that certain modifications to the compound enhanced its efficacy significantly compared to standard antibiotics like ceftriaxone .

Anticancer Activity

THIQ-CA has been investigated for its potential as an anticancer agent. Its mechanism involves the inhibition of Bcl-2 family proteins, which are critical in regulating apoptosis in cancer cells.

Key Findings

- Binding Affinity : Compounds derived from THIQ-CA showed a Ki value of 5.2 µM against Bcl-2 protein.

- Induction of Apoptosis : Active compounds were found to induce apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner .

Table of Anticancer Activity

| Compound | IC50 (µM) | Target | Effect |

|---|---|---|---|

| THIQ-CA Derivative A | 7 | Bcl-2 | Induces apoptosis |

| THIQ-CA Derivative B | 14 | Mcl-1 | Inhibits proliferation |

| THIQ-CA Derivative C | 10 | Caspase-3 | Activates apoptotic pathway |

Anti-inflammatory Activity

Research has shown that THIQ-CA possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Experimental Results

In vitro studies indicated that THIQ-CA reduced IL-6 levels by 89% and TNF-alpha levels by 78% at concentrations as low as 10 µg/mL, outperforming conventional anti-inflammatory drugs like dexamethasone .

Neuroprotective Effects

Recent studies suggest that THIQ-CA may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s.

The compound is believed to protect neuronal cells by:

- Reducing oxidative stress.

- Inhibiting apoptotic pathways.

Q & A

Q. What synthetic methodologies are employed for the preparation of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride?

The synthesis typically involves cyclization of appropriately substituted benzylamine derivatives followed by carboxylation and subsequent hydrochlorination. For chiral purity, asymmetric catalysis or resolution techniques (e.g., chiral HPLC) are critical, as stereochemical integrity impacts pharmacological activity . A common route includes the Pictet-Spengler reaction using chiral amino acids to control stereochemistry at the 1-position, followed by acid hydrolysis and salt formation with HCl .

Q. Which analytical techniques are most effective for characterizing this compound and its impurities?

High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection is standard for purity assessment. For stereochemical analysis, chiral stationary phases (e.g., amylose- or cellulose-based columns) are essential to resolve enantiomeric impurities, as seen in Quinapril hydrochloride impurity profiling . Nuclear magnetic resonance (NMR), particularly H and C, is critical for structural confirmation, with emphasis on distinguishing between regioisomers (e.g., 1-carboxylic vs. 3-carboxylic derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point variability)?

Discrepancies in melting points (>300°C in some reports vs. lower values in others) may arise from polymorphic forms or hydration states. Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) should be used to characterize crystalline forms . Solvent recrystallization trials (e.g., ethanol/water mixtures) can isolate stable polymorphs, while thermogravimetric analysis (TGA) clarifies hydration/dehydration behavior .

Q. What strategies are recommended for assessing the compound’s stability under experimental conditions?

Forced degradation studies (acid/base hydrolysis, oxidative stress, thermal exposure) coupled with LC-MS/MS identify degradation pathways. For example, exposure to acidic conditions may hydrolyze the tetrahydroisoquinoline ring, while oxidation could generate quinoline derivatives . Accelerated stability studies (40°C/75% RH) over 1–3 months, monitored via HPLC, provide shelf-life predictions for storage .

Q. How does the compound’s stereochemistry influence its role as a pharmaceutical intermediate or impurity?

The (S)-enantiomer of tetrahydroisoquinoline-3-carboxylic acid is a key intermediate in ACE inhibitors like Quinapril. Enantiomeric impurities (e.g., (R)-isomers) can arise during synthesis and must be controlled to <0.15% via chiral chromatography . Computational modeling (molecular docking) reveals that incorrect stereochemistry disrupts binding to ACE active sites, reducing efficacy .

Q. What methodologies are validated for quantifying this compound in complex matrices (e.g., biological samples)?

Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges effectively isolates the compound from plasma. Ultra-HPLC (UHPLC) with tandem MS (e.g., MRM transitions m/z 214 → 168) achieves sensitivity down to 1 ng/mL, critical for pharmacokinetic studies . Matrix effects are minimized using isotope-labeled internal standards (e.g., C-labeled analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.